4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride
Overview
Description
4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C14H18Cl2N2S. It is a derivative of piperidine and thiazole, featuring a phenyl group attached to the thiazole ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. When the activity of these enzymes is inhibited, the production of prostaglandins is reduced, leading to a decrease in inflammation .
Pharmacokinetics
The compound’s molecular weight (31728 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Result of Action
The inhibition of COX enzymes by this compound leads to a reduction in the production of prostaglandins, resulting in decreased inflammation . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride typically involves the reaction of 4-phenyl-1,3-thiazole-2-amine with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as chloroform or ethanol, and may require the use of a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives
Scientific Research Applications
4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine
- 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride
- 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine sulfate
Uniqueness
4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride is unique due to its specific combination of the thiazole and piperidine rings, along with the phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-phenyl-2-piperidin-4-yl-1,3-thiazole;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S.2ClH/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12;;/h1-5,10,12,15H,6-9H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBVVECHUDKEPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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